8-Fluoro-3-azabicyclo[3.2.1]octane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
8-fluoro-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H12FN/c8-7-5-1-2-6(7)4-9-3-5/h5-7,9H,1-4H2 |
InChI Key |
UWAFQEJUAHJCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C2F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Fluoro 3 Azabicyclo 3.2.1 Octane and Analogues
Strategies for the Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
The creation of the 8-azabicyclo[3.2.1]octane core with precise stereochemical control is fundamental for developing chiral therapeutic agents. Methodologies for this purpose are broadly categorized into two main approaches: the stereocontrolled cyclization of enantioenriched acyclic precursors and the direct establishment of stereochemistry during the ring-forming or desymmetrization steps. ehu.esresearchgate.netrsc.org
Stereocontrolled Formation from Acyclic Precursors
A prevalent strategy for synthesizing the 8-azabicyclo[3.2.1]octane scaffold involves constructing an acyclic starting material that already contains the necessary stereochemical information. ehu.esrsc.org This approach allows for a stereocontrolled formation of the bicyclic system. The synthesis often begins from readily available chiral starting materials, utilizing the "chiral pool" approach to build the acyclic precursor with defined stereocenters. ehu.es The subsequent intramolecular cyclization then proceeds in a stereospecific manner to yield the desired enantioenriched bicyclic amine.
Direct Stereochemical Control in Cyclization and Desymmetrization Processes
Alternative methods achieve stereochemical control concurrently with the formation of the 8-azabicyclo[3.2.1]octane architecture or through the desymmetrization of an achiral precursor. ehu.esresearchgate.netrsc.org These approaches have seen a significant increase in development. ehu.es
Cyclization Strategies:
1,3-Dipolar Cycloadditions: Asymmetric 1,3-dipolar cycloadditions using cyclic azomethine ylides, catalyzed by a dual system of a rhodium(II) complex and a chiral Lewis acid, have been developed to produce optically active bicyclo[3.2.1]octanes. nih.gov Similarly, 1,3-dipolar cycloadditions of 3-oxidopyridinium betaines with olefins can yield the 8-azabicyclo[3.2.1]octenone core. researchgate.netacs.org
Aza-Prins Cyclization: A gold-catalyzed intramolecular reaction between an oxime nitrogen and a gold-stabilized carbocation can generate a cyclic iminium ion, which then undergoes an aza-Prins cyclization to form tropane (B1204802) derivatives stereospecifically. ehu.es
Desymmetrization Strategies: Desymmetrization of achiral tropinone (B130398) derivatives or other meso-azabicyclo[3.2.1]octane compounds is a powerful method. ehu.esresearchgate.net
Enantioselective Deprotonation: The use of stoichiometric chiral lithium amide bases for the desymmetrization of meso-tropinone and its derivatives is a known method. researchgate.net
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation of tropinone derivatives can be employed to desymmetrize the molecule, yielding tropane derivatives with high enantiomeric excess. ehu.es
Pseudotransannular Ring Opening: A notable example is the enantioselective synthesis of tropanols via a chiral phosphoric acid-catalyzed pseudotransannular ring opening of epoxides derived from 1-aminocyclohept-4-ene. researchgate.netnih.gov This reaction proceeds with desymmetrization of the starting material to directly form the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. nih.gov
Copper-Catalyzed Asymmetric Allylic Substitution: The desymmetrization of meso-dibromocycloalkenes using copper(I)-catalyzed asymmetric allylic substitution with organolithium reagents has been shown to be an efficient method to access enantioenriched cyclic bromoalkenes, which can serve as precursors to the tropane framework. nih.gov
Regio- and Stereoselective Fluorination Techniques
The introduction of fluorine into the 8-azabicyclo[3.2.1]octane scaffold requires precise control over both the position (regioselectivity) and the spatial orientation (stereoselectivity) of the fluorine atom.
Introduction of Fluoro Substituents into the Bicyclic System
Various methods exist for introducing fluorine into the bicyclic system, often targeting specific positions based on the reactivity of the precursors.
From Hydroxy Precursors: A common method involves the nucleophilic substitution of a hydroxyl group with a fluoride (B91410) source. For example, the synthesis of monofluorinated 2-tropanol derivatives has been achieved. researchgate.net
Electrophilic Fluorination: Reagents like [¹⁸F]Selectfluor bis(triflate) are used for electrophilic fluorination, although the high reactivity of such reagents can sometimes lead to low regioselectivity. utupub.fi The development of less reactive and more selective electrophilic fluorine sources is an ongoing area of research. utupub.fi The fluorination of arylboronic esters using [¹⁸F]Selectfluor bis(triflate) has been successfully applied.
From Alkenes: The hydrofluorination of double bonds within the bicyclic system is another viable strategy. Gold-catalyzed mono- and dihydrofluorination of alkynes using a DMPU/HF complex has been shown to produce fluoroalkenes and gem-difluoromethylene compounds with high regioselectivity. nih.gov
Solid-Phase Synthesis: Functionalized tropane derivatives can be synthesized on a solid phase, allowing for transformations such as the introduction of fluorine. researchgate.net Preliminary fluorination studies on bicyclic scaffolds have been performed to access unique aliphatic fluorinated compounds. ucl.ac.uk
A key commercially available compound is exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride, indicating that fluorination at the 3-position is a well-established transformation. sigmaaldrich.com
Diastereoselective and Enantioselective Fluorination Approaches
Achieving stereocontrol during the fluorination step is crucial for synthesizing specific isomers.
Stereoselective Fluorination of Alcohols: The conversion of a hydroxyl group to a fluorine atom often proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry. This allows for the diastereoselective synthesis of fluorinated derivatives from stereochemically defined alcohol precursors.
Stereoselective Functionalization of Enones: The synthesis of enones from bicyclic ketones provides a versatile intermediate for further functionalization. ucl.ac.uk These enones can undergo stereoselective additions, including the introduction of fluorine, to afford novel fluorinated bicyclic scaffolds. ucl.ac.uk
Regio- and Stereoselective Methods: A regio- and stereoselective method has been developed for synthesizing novel fluorinated 2-aminocyclohexanecarboxylic acid derivatives, where the fluorine is attached at the 4-position. jyu.fi This method involves the transformation of a carbon-carbon double bond via iodooxazine formation and hydroxylation, followed by a hydroxy-fluorine or oxo-fluorine exchange, demonstrating a high degree of stereochemical control. jyu.fi Such strategies can be adapted for the 8-azabicyclo[3.2.1]octane system.
Multistep Synthetic Sequences for Functionalized 8-Fluoro-3-azabicyclo[3.2.1]octane Derivatives
The combination of scaffold construction and selective fluorination enables the synthesis of a wide array of functionalized derivatives.
One notable class of compounds is the 3-[2-(diarylmethoxy)ethylidene]-8-azabicyclo[3.2.1]octane series. Within this series, 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane was synthesized and found to have high affinity and selectivity for the dopamine (B1211576) transporter. researchgate.net The synthesis involves creating the core tropane structure and subsequently attaching the fluorinated diarylmethoxy side chain.
Another example involves the synthesis of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. nih.gov A key intermediate, tert-butyl (1R,3r,5S)-3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate, is synthesized by reacting tert-butyl (1R,3s,5S)-3-hydroxybicyclo[3.2.1]octane-8-carboxylate with 4-fluorophenol (B42351). nih.gov This demonstrates the introduction of a fluoro-functionalized group onto a pre-formed bicyclic alcohol.
A patented process describes the preparation of 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene from 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one. google.com This sequence involves the reaction of the ketone with potassium cyanide, followed by dehydration. This highlights the synthesis of derivatives where the functionalization is on the nitrogen atom of the bicyclic system.
The following tables summarize key synthetic transformations and intermediates discussed.
Table 1: Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
| Method | Precursor Type | Key Reagents/Catalysts | Stereochemical Control | Ref. |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Cyclic Azomethine Ylide | Rh(II) complex / Chiral Lewis Acid | Dual Catalytic System | nih.gov |
| Aza-Prins Cyclization | Acyclic Oxime | Gold Catalyst | Stereospecific Cyclization | ehu.es |
| Asymmetric Allylic Alkylation | Tropinone Derivative | [Pd(η³-C₃H₅)Cl]₂ / Chiral Ligand | Desymmetrization | ehu.es |
Table 2: Selected Fluorinated 8-Azabicyclo[3.2.1]octane Derivatives and Precursors
| Compound Name | Synthetic Approach | Key Precursor | Ref. |
|---|---|---|---|
| exo-3-Fluoro-8-azabicyclo[3.2.1]octane | Nucleophilic Fluorination | endo-3-Hydroxy-8-azabicyclo[3.2.1]octane | sigmaaldrich.com |
| 3-[2-[bis-(4-Fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane | Side-chain coupling | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | researchgate.net |
| tert-Butyl (1R,3r,5S)-3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate | Etherification | tert-Butyl (1R,3s,5S)-3-hydroxybicyclo[3.2.1]octane-8-carboxylate | nih.gov |
| 3-Cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene | Cyanation/Dehydration | 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one | google.com |
Construction of the Bicyclic Core
The fundamental challenge in synthesizing this compound lies in the efficient construction of the core bicyclic system. One established method involves the cleavage of a dihydroxylated β-amino ester intermediate, derived from norbornene β-amino acids, using sodium periodate (B1199274) (NaIO4). This oxidative cleavage yields a dialdehyde, which can then undergo reductive amination to form the 3-azabicyclo[3.2.1]octane skeleton. researchgate.netsemanticscholar.orgresearchgate.net
Another approach to the broader 2-azabicyclo[3.2.1]octane scaffold, a related bicyclic system, utilizes intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular cyclization of a hydrazine (B178648) derivative has been shown to produce the bicyclic core in high yield. rsc.org
Strategic Introduction and Derivatization of Functional Groups (e.g., Amino and Fluoro Groups)
Once the bicyclic core is established, the strategic introduction of functional groups, particularly the fluorine and amino moieties, is critical. The introduction of an amino group can be achieved through various methods, including the use of conformationally restricted α-amino acids. d-nb.info For instance, isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids have been synthesized and studied for their biological transport properties. nih.gov
The incorporation of a fluorine atom often presents a greater challenge. Direct fluorination can be difficult, and thus, the fluorine is often introduced at an earlier stage of the synthesis or through the use of fluorinated building blocks. For example, a tert-butyl (1R,3r,5S)-3-(4-fluoro-phenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate has been synthesized from 4-fluorophenol and a protected hydroxy-azabicyclooctane derivative. nih.govacs.org
Application of Protecting Group Chemistry
Protecting groups are indispensable in the multi-step synthesis of complex molecules like this compound. The nitrogen atom of the azabicyclo[3.2.1]octane core is often protected to prevent unwanted side reactions during subsequent functionalization steps. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed with acid, such as trifluoroacetic acid. google.com Other protecting groups, such as the benzyl (B1604629) group, are also employed and can be removed via hydrogenolysis. nih.govacs.org The choice of protecting group is crucial and depends on the specific reaction sequence and the compatibility with other functional groups present in the molecule.
Innovative Synthetic Methodologies
Recent advancements in synthetic chemistry have provided novel and efficient routes to the 3-azabicyclo[3.2.1]octane scaffold and its analogues.
Utilization of Continuous Flow Reactors and Advanced Purification
Continuous flow synthesis has emerged as a powerful tool for the production of tropane alkaloids and related structures, which share the 8-azabicyclo[3.2.1]octane core. researchgate.net Flow reactors offer several advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for higher yields and purity. This technology allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and reproducible syntheses.
Application of 1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions represent a highly effective strategy for constructing heterocyclic systems. chim.it The reaction of 3-oxidopyraziniums, which act as azomethine ylides, with various acrylates can yield 3,8-diazabicyclo[3.2.1]octanes. acs.org This method allows for the formation of the bicyclic core with good control over stereochemistry. Similarly, the cycloaddition of azides with cyclopropenes can be used to construct diazabicyclo frameworks. chim.it Furthermore, the reaction of 3-oxidopyridinium betaines with dienamines, an asymmetric (5+2) cycloaddition, has been reported to produce tropane derivatives with excellent control of selectivity. nih.gov The reaction of phenylsulfonyl azide (B81097) with norbornadiene also proceeds through a dipolar cycloaddition followed by rearrangement to form a 2-azabicyclo[3.2.1]octadiene. nih.gov
Rearrangement Reactions in Scaffold Diversification
Rearrangement reactions provide a powerful means to access diverse and complex molecular architectures from simpler starting materials. The Beckmann rearrangement of norcamphor-derived oximes has been used to synthesize 2-azabicyclo[3.2.1]octan-3-ones. rsc.org Another notable example is the Lewis acid-induced tandem rearrangement of an epoxytropinone, which proceeds through a nitrogen-driven rearrangement to form a 6-azabicyclo[3.2.1]octan-3-one derivative. acs.org Additionally, the reaction of substituted norbornadienes with tosyl azide leads to a cycloaddition/rearrangement sequence, providing a route to substituted 2-azabicyclo[3.2.1]octadienes. nih.gov These rearrangement strategies offer unique pathways to functionalized azabicyclic scaffolds that may be difficult to access through other methods.
Data Tables
Table 1: Examples of Protecting Groups in Azabicyclo[3.2.1]octane Synthesis
| Protecting Group | Abbreviation | Removal Conditions | Reference |
| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., Trifluoroacetic acid) | google.com |
| Benzyl | Bn | Hydrogenolysis (e.g., Pd/C, H₂) | nih.govacs.org |
Table 2: Innovative Synthetic Reactions for Azabicyclo[3.2.1]octane Core
| Reaction Type | Reactants | Product | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | 3-Oxidopyrazinium and Acrylate | 3,8-Diazabicyclo[3.2.1]octane | Forms bicyclic core with stereocontrol | acs.org |
| Asymmetric (5+2) Cycloaddition | 3-Oxidopyridinium betaine (B1666868) and Dienamine | Tropane derivative | High enantioselectivity | nih.gov |
| Beckmann Rearrangement | Norcamphor-derived oxime | 2-Azabicyclo[3.2.1]octan-3-one | Ring expansion to form the bicyclic ketone | rsc.org |
| Tandem Rearrangement | Epoxytropinone | 6-Azabicyclo[3.2.1]octan-3-one | Lewis acid-induced nitrogen-driven rearrangement | acs.org |
Stereochemical Investigations of 8 Fluoro 3 Azabicyclo 3.2.1 Octane Structures
Chiral Synthesis and Enantiomeric Resolution of Fluorinated Azabicyclic Systems
The synthesis of enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives is a significant area of research, driven by the stereospecific nature of their biological targets. rsc.org Most strategies rely on either constructing the bicyclic system from a chiral starting material or resolving a racemic mixture. rsc.org
One prominent method for enantioselective synthesis involves the desymmetrization of achiral tropinone (B130398) derivatives or the direct stereocontrolled formation of the bicyclic architecture. rsc.org For fluorinated systems specifically, enzymatic resolution has proven to be a valuable technique. The hydrolase-catalyzed kinetic resolution of fluorinated racemates, such as those of 3-arylcarboxylic acids, demonstrates the utility of enzymes like lipases to selectively hydrolyze one enantiomer of an ester, leaving the other unreacted. mdpi.comresearchgate.net This process can yield both the hydrolyzed (S)-carboxylic acid and the unreacted (R)-ester in high enantiomeric purity. mdpi.comresearchgate.net The efficiency of such resolutions can be influenced by reaction conditions, with biocatalysts like Burkholderia cepacia lipase (B570770) being effective for these transformations. mdpi.com The use of chiral stationary phases (CSPs) in preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) is another powerful and widely adopted method for separating enantiomers of chiral compounds, including complex scaffolds, on a preparative scale. mdpi.com
Table 1: Example of Enzymatic Resolution for Fluorinated Compounds
| Biocatalyst | Substrate Type | Products | Purity |
|---|---|---|---|
| Hydrolases (e.g., Amano PS) | Racemic ethyl esters of fluorinated 3-arylcarboxylic acids | (S)-carboxylic acids and (R)-esters | High enantiomeric purity mdpi.comresearchgate.net |
Influence of Stereochemistry on Molecular Reactivity and Properties
The specific three-dimensional arrangement of atoms in fluorinated azabicyclic systems has a profound impact on their chemical reactivity and biological activity. The rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane core restricts conformational freedom, meaning that the spatial orientation of substituents is a key factor in molecular interactions. nih.gov
In studies of related pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), the stereochemistry at the C-3 position was found to be critical for inhibitory potency. For instance, a sulfonamide analogue with an endo configuration at the C-3 ether substitution showed submicromolar activity against human NAAA, whereas the corresponding exo-diastereoisomer was completely inactive. acs.org This stark difference underscores the high degree of stereochemical recognition by the enzyme's active site. Further structure-activity relationship (SAR) studies on other derivatives confirmed this trend, where the endo isomer consistently displayed significantly higher potency than its exo counterpart. nih.govacs.org
Table 2: Influence of Stereochemistry on NAAA Inhibition for Azabicyclo[3.2.1]octane Derivatives
| Compound | Stereochemistry at C-3 | h-NAAA Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| Analogue 20 | endo | 0.23 µM | acs.org |
| Analogue 21 | exo | Inactive | acs.org |
| Phenoxy sulfonamide 33 | endo (assumed) | 0.036 µM | nih.gov |
Exo/Endo Isomerism and its Stereoelectronic Implications
The distinction between exo and endo isomers is fundamental to the chemistry of 8-azabicyclo[3.2.1]octane systems. This form of diastereomerism dictates the orientation of substituents relative to the main bicyclic ring structure. In the context of 8-Fluoro-3-azabicyclo[3.2.1]octane, the fluorine atom can be oriented in either the exo position (pointing away from the six-membered ring) or the endo position (pointing towards the six-membered ring).
This spatial difference has significant stereoelectronic implications. The fluorine atom is highly electronegative, and its position can influence the electron distribution within the molecule through inductive effects and hyperconjugation. researchgate.net These stereoelectronic effects can, in turn, affect the molecule's stability, dipole moment, and reactivity. researchgate.netcymitquimica.com For example, the orientation of the C-F bond can influence the basicity of the nitrogen atom at the 8-position and the reactivity of other parts of the molecule. Docking studies of related inhibitors have shown that the endo-isomer of the substituted azabicyclic core can position a phenyl ring in a specific region of a binding site, while an aliphatic chain is lodged in a hydrophobic region, highlighting the precise spatial requirements for activity that are dictated by the exo/endo configuration. acs.org The preparation of these isomers often results in mixtures, with synthetic routes yielding varying ratios of exo to endo products. google.com
Conformational Analysis using Advanced Spectroscopic Techniques
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the conformational analysis of bicyclic systems like this compound. auremn.org.br Both ¹H and ¹³C NMR provide detailed information about the molecule's structure, while ¹⁹F NMR is especially valuable for fluorinated compounds. rsc.org
NMR spectroscopy allows for the unambiguous differentiation between exo and endo isomers based on chemical shifts and coupling constants. google.compwr.edu.pl For example, in cyano-substituted 8-azabicyclo[3.2.1]octane derivatives, the ¹H NMR spectra show distinct signals for the protons in each isomer. google.com Conformational analysis of related 8-oxabicyclo[3.2.1]octane derivatives has shown that the six-membered ring typically adopts a chair conformation. researchgate.netufv.br Anisotropic ¹⁹F NMR, which utilizes chiral liquid crystals, can be a powerful method for discriminating between enantiomers of fluorinated chiral molecules and quantifying their relative proportions. rsc.org The analysis of NMR data, often in conjunction with theoretical calculations, provides a comprehensive picture of the preferred conformations and the dynamic behavior of these complex molecules in solution. auremn.org.brresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tropinone |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides |
| N-acylethanolamine-hydrolyzing acid amidase (NAAA) |
| exo-3-fluoro-8-azabicyclo[3.2.1]octane |
| 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane |
| 8-oxabicyclo[3.2.1]octane |
Reaction Mechanisms and Chemical Transformations of 8 Fluoro 3 Azabicyclo 3.2.1 Octane Systems
Nucleophilic Substitution Reactions Involving Fluoro and Amino Moieties
The fluorine atom in 8-fluoro-3-azabicyclo[3.2.1]octane can serve as a leaving group in nucleophilic substitution reactions, although it is generally less reactive than other halogens. The success of such substitutions often depends on the nature of the nucleophile and the reaction conditions. For instance, phenols can displace the fluorine atom in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). google.com
The nitrogen atom of the azabicyclo[3.2.1]octane core is a nucleophilic center. Its reactivity can be modulated by the presence of protecting groups. For example, a tert-butyloxycarbonyl (Boc) group can be used to temporarily protect the nitrogen, which can later be removed using an acid like trifluoroacetic acid. google.com This strategy is crucial for controlling the regioselectivity of reactions and for the synthesis of specific derivatives.
The amino moiety can also be involved in coupling reactions. For example, it can be coupled with carboxylic acids using standard coupling agents like N-benzyl-N'-cyclohexylcarbodiimide or a combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide methiodide and hydroxybenzotriazole (B1436442) hydrate. google.com
Oxidation and Reduction Pathways of the Azabicyclo[3.2.1]octane Scaffold
The azabicyclo[3.2.1]octane scaffold can undergo various oxidation and reduction reactions. The choice of reagents and conditions determines the outcome of these transformations. For instance, the reduction of an ester group on the scaffold to an alcohol can be achieved using appropriate reducing agents. pwr.edu.pl
The introduction of hydroxyl groups at the 6- and 7-bridge positions of the 8-azabicyclo[3.2.1]octane ring has been explored to study the effect on biological activity. researchgate.net These hydroxylated derivatives can be synthesized through specific synthetic routes that may involve oxidation of the corresponding C-H bonds.
Furthermore, a palladium(II)-catalyzed oxidative domino process has been reported for the conversion of N-protected 2-(2-amidoethyl)-1-methylenecyclobutane derivatives into 1-fluoro-2-azabicyclo[3.2.1]octanes. nih.gov This transformation involves a sequence of amidopalladation, oxidation, rearrangement, and C-F bond formation. nih.gov
Functionalization Strategies on the Bicyclic Core (e.g., C-3, N-8 Positions)
The C-3 and N-8 positions of the 8-azabicyclo[3.2.1]octane core are common sites for functionalization to modulate the biological and physicochemical properties of the resulting compounds.
Functionalization at the C-3 Position:
The C-3 position can be functionalized through nucleophilic substitution of a leaving group, such as a fluorine atom or a hydroxyl group. For instance, the reaction of tert-butyl (1R,3s,5S)-3-hydroxybicyclo[3.2.1]octane-8-carboxylate with 4-fluorophenol (B42351) in the presence of a suitable coupling agent can yield the corresponding 3-(4-fluorophenoxy) derivative. acs.org A variety of substituents, including different aryl groups, have been introduced at this position to explore structure-activity relationships. researchgate.net
Functionalization at the N-8 Position:
The nitrogen atom at the 8-position can be readily functionalized through N-alkylation or N-acylation reactions. For example, the secondary amine can be reacted with various alkyl halides or acylating agents to introduce a wide range of substituents. The choice of the substituent at the N-8 position can significantly impact the biological activity of the molecule.
The following table summarizes some examples of functionalization at the N-8 position:
| Starting Material | Reagent | Product | Reference |
| exo-8-azabicyclo[3.2.1]octan-3-ol | 1-bromo-4-fluorobenzene | 8-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | google.com |
| (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-azabicyclo[3.2.1]octane | Butyl bromide | (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane | smolecule.com |
| N-{(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl}amine | 4,4,4-trifluorobutanoic acid | N-{(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl}-4,4,4-trifluorobutanamide | google.com |
Mechanistic Studies of Intramolecular Rearrangements
The 8-azabicyclo[3.2.1]octane system can undergo intramolecular rearrangements under specific conditions. One notable example is the Lewis acid-induced rearrangement of an epoxytropinone, which leads to a 7-allylated 6-azabicyclo[3.2.1]octan-3-one. acs.org This tandem reaction involves a nitrogen-driven rearrangement followed by iminium trapping. acs.org
Another interesting rearrangement is the ring expansion of the 2-azanorbornane skeleton to the 8-azabicyclo[3.2.1]octane system, which can occur during nucleophilic substitution reactions. pwr.edu.pl
Furthermore, a palladium-catalyzed strain-releasing dyotropic rearrangement has been reported in the synthesis of 1-fluoro-2-azabicyclo[3.2.1]octanes from N-protected 2-(2-amidoethyl)-1-methylenecyclobutane derivatives. nih.gov This process involves the simultaneous movement of two substituents. nih.gov
Catalytic Methodologies for Selective Transformations
Catalytic methods play a crucial role in achieving selective transformations on the 8-azabicyclo[3.2.1]octane scaffold. Palladium catalysis has been extensively used for various C-C and C-N bond-forming reactions. For example, palladium(II) hexafluoroacetylacetonate has been employed as a catalyst for the oxidative domino process to synthesize 1-fluoro-2-azabicyclo[3.2.1]octanes. nih.gov
Enzymatic catalysis also offers a powerful tool for selective transformations. Ene reductases have been shown to facilitate an intramolecular β-C-H functionalization reaction for the synthesis of the related 6-azabicyclo[3.2.1]octane scaffold. osti.gov
The following table highlights some catalytic methodologies used in the transformation of azabicyclo[3.2.1]octane systems:
| Reaction Type | Catalyst | Substrate | Product | Reference |
| Oxidative Domino Process | Pd(hfacac)₂ | N-protected 2-(2-amidoethyl)-1-methylenecyclobutanes | 1-fluoro-2-azabicyclo[3.2.1]octanes | nih.gov |
| Intramolecular β-C-H Functionalization | Ene Reductases | N-phenylglycines and cyclohexenones | 6-azabicyclo[3.2.1]octan-3-one | osti.gov |
| Coupling Reaction | N-benzyl-N'-cyclohexylcarbodiimide | 8-azabicyclo[3.2.1]octane derivative and a carboxylic acid | N-acylated 8-azabicyclo[3.2.1]octane derivative | google.com |
Structure Activity Relationship Sar Studies of Fluorinated 8 Azabicyclo 3.2.1 Octane Scaffolds in Ligand Design
Impact of Fluorine Substitution on Binding Affinity and Selectivity
The strategic placement of fluorine atoms on the 8-azabicyclo[3.2.1]octane core or its substituents can significantly influence a ligand's binding affinity and selectivity for its biological target. Fluorine's high electronegativity and relatively small size allow it to alter a molecule's electronic distribution and conformational preferences without causing significant steric hindrance. d-nb.info
For instance, in the development of dopamine (B1211576) transporter (DAT) ligands, the introduction of a fluorine atom can lead to enhanced binding affinity. researchgate.net One study found that a derivative with a bis(4-fluorophenyl)methoxy moiety, 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane, exhibited high affinity and selectivity for the DAT. researchgate.net Similarly, the presence of a fluorine atom in a 4-fluorobut-2-ynyl group attached to the 8-azabicyclo[3.2.1]octane core is recognized for its role in the compound's potential bioactivity. ontosight.ai
However, the effect of fluorination is not always straightforward and can depend on its position. Studies on monoamine uptake inhibitors have shown that while certain substitutions, like a 3',4'-dichlorophenyl group, result in high DAT binding, a 4-fluoro substitution can also be effective, though the rank order of potency may vary. researchgate.net In some cases, the introduction of a fluorine atom might even reduce potency compared to an unsubstituted phenyl ring, highlighting the nuanced role of fluorine in modulating bioactivity. researchgate.net
Fluorine can also be instrumental in achieving selectivity between different receptor subtypes or transporters. For example, in the pursuit of selective sigma-2 (σ2) receptor ligands, a tropane (B1204802) derivative, 1-(4-fluorophenyl)-3-[4-[3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]-1-butyl]-1H-indole, demonstrated significant selectivity for the σ2 receptor over the σ1 receptor. researchgate.net The strategic use of fluorine is also seen in the development of monoamine reuptake inhibitors, where compounds like 3-exo-(4-fluoro-3-phenoxyphenoxy)-8-azabicyclo[3.2.1]octane have been synthesized and evaluated. google.com
The following table summarizes the impact of fluorine substitution on the binding affinity of select 8-azabicyclo[3.2.1]octane derivatives.
| Compound | Target | Binding Affinity (Ki or IC50) | Selectivity |
| 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane | DAT | High | Selective for DAT |
| 1-(4-fluorophenyl)-3-[4-[3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]-1-butyl]-1H-indole | σ1 Receptor | IC50 = 1200 nM | Selective for σ2 over σ1 |
| 1-(4-fluorophenyl)-3-[4-[3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]-1-butyl]-1H-indole | σ2 Receptor | IC50 = 2.5 nM | Selective for σ2 over σ1 |
| [18F]PR17.MZ | hDAT | IC50 = 11 nM | Selective for hDAT over hSERT and hNET |
| [18F]PR17.MZ | hSERT | IC50 = 1,400 nM | Selective for hDAT over hSERT and hNET |
| [18F]PR17.MZ | hNET | IC50 = 175 nM | Selective for hDAT over hSERT and hNET |
This table presents a selection of data and is not exhaustive.
Role of Structural Rigidity and Conformational Preferences in Ligand-Target Interactions
The 8-azabicyclo[3.2.1]octane scaffold imparts a high degree of rigidity to ligands, which is beneficial for reducing the entropic penalty upon binding to a target and can lead to higher affinity. nih.govacs.org This rigid structure exists in different conformations, primarily the chair and boat forms of the piperidine (B6355638) ring within the bicyclic system. academie-sciences.frresearchgate.net The conformational preference of the scaffold and its substituents plays a crucial role in how a ligand interacts with its biological target.
Fluorine substitution can influence these conformational preferences. The introduction of a fluorine atom can alter the energy landscape of different conformations, favoring one over the other. This can be a subtle but powerful tool for optimizing ligand-receptor interactions. For example, constraining the piperidine ring of a ligand into a more rigid azabridged bicyclic scaffold has been shown to be beneficial for inhibitory activity in certain enzyme systems. acs.org
Docking studies of ligands containing the 8-azabicyclo[3.2.1]octane core have helped to visualize how these rigid molecules fit into the binding pockets of their targets. acs.org These studies reveal that the specific orientation of the bicyclic system and its substituents is critical for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the binding site. acs.org The relative stability of different N-alkyl invertomers in tropane alkaloids can also influence their interactions with receptor binding sites. academie-sciences.fr
Systematic Exploration of Substituents at Key Positions (e.g., C-3, N-8) and their Pharmacological Effects
Systematic structure-activity relationship (SAR) studies involving modifications at key positions of the 8-azabicyclo[3.2.1]octane scaffold, such as the C-3 and N-8 positions, have been crucial in the development of potent and selective ligands.
Substitutions at the C-3 position have been extensively explored. The nature and stereochemistry of the substituent at C-3 significantly impact binding affinity and selectivity. For instance, in the context of monoamine transporter ligands, various aryl groups have been introduced at the C-3 position. The electronic properties and substitution pattern of this aryl ring are critical. While 3',4'-dichlorophenyl substitution often leads to high DAT affinity, other substituents like 2-naphthyl can confer higher selectivity for the serotonin (B10506) transporter (SERT). researchgate.net The introduction of a catechol functionality (o-dihydroxy) at the C-3 phenyl ring, however, has been shown to reduce binding potency at monoamine transporters. researchgate.net In the development of nicotinic acetylcholine (B1216132) receptor ligands, 2β- and 3β-isoxazolyl substituents at the C-3 position have shown varying affinities, with the 2β-isomer being more potent. nih.gov
Substitutions at the N-8 position also play a significant role in modulating pharmacological activity. While N-substitution on some tropane-based DAT inhibitors has little effect on affinity, in other series, it can improve selectivity. nih.gov For example, an 8-cyclopropylmethyl group was found to impart high SERT/DAT selectivity in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives. nih.govresearchgate.net In another study, N-benzyl substitution was a common feature in a series of carbamates evaluated for their affinity at sigma and serotonin receptors. researchgate.net
The following table provides examples of how substitutions at C-3 and N-8 influence the pharmacological profile of 8-azabicyclo[3.2.1]octane derivatives.
| Position | Substituent | Pharmacological Effect |
| C-3 | 3',4'-Dichlorophenyl | High DAT binding affinity researchgate.net |
| C-3 | 2-Naphthyl | High SERT binding affinity researchgate.net |
| C-3 | 2β-Isoxazolyl | Potent nicotinic acetylcholine receptor ligand nih.gov |
| C-3 | Catechol | Reduced monoamine transporter binding potency researchgate.net |
| N-8 | Cyclopropylmethyl | High SERT/DAT selectivity nih.govresearchgate.net |
| N-8 | Chlorobenzyl | High DAT selectivity over NET nih.govresearchgate.net |
| N-8 | Benzyl (B1604629) | Common in sigma and serotonin receptor ligands researchgate.net |
Stereochemical Influence on Ligand-Receptor Recognition and Efficacy
The stereochemistry of substituents on the 8-azabicyclo[3.2.1]octane scaffold is a critical determinant of ligand-receptor recognition and efficacy. The rigid bicyclic structure presents multiple chiral centers, and the spatial arrangement of substituents can dramatically alter binding affinity.
The configuration of substituents at the C-2 and C-3 positions has been shown to be particularly important. For instance, altering the relative stereochemistry at these positions can modulate the selectivity of monoamine uptake inhibition. Tropanes with a "flattened" skeleton (2,3-enes) or a boat configuration (3α-aryl) have been found to be more selective for DAT inhibition compared to the chair-configured 3β-aryl analogues. researchgate.net This highlights how subtle changes in the three-dimensional shape of the molecule can dictate its interaction with the target protein.
In a study of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, the stereochemistry of the ether substitution at the C-3 position was evaluated. The endo-substituted isomer was found to be significantly more potent than the exo-isomer, demonstrating a clear stereochemical preference for binding. acs.org Similarly, in a series of nicotinic acetylcholine receptor ligands, the 2β- and 3β-isomers exhibited much higher binding affinities than their corresponding 2α- and 3α-isomers. nih.gov The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold is therefore a major focus in medicinal chemistry to ensure access to the desired stereoisomers. rsc.org
Case Studies in Lead Optimization within the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane scaffold has served as a foundation for numerous lead optimization campaigns aimed at developing novel therapeutics.
One notable example is the development of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. acs.org Starting from an initial hit, SAR studies led to the discovery of a lead compound featuring the 8-azabicyclo[3.2.1]octane core. Further structural modifications to improve physicochemical and drug-like properties resulted in the identification of a more potent and pharmacokinetically superior analogue. This optimization process involved exploring different substituents on the scaffold to enhance activity and improve properties such as polarity. acs.org
In the search for novel cocaine abuse pharmacotherapeutics, extensive SAR studies have been conducted on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives. nih.gov These studies have led to the identification of compounds with potent and selective affinity for the DAT. The optimization efforts focused on modifying the substituent at the N-8 position to fine-tune the ligand-transporter selectivity, leading to the discovery of derivatives with high selectivity for DAT over SERT and the norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net
Another case involves the development of radioligands for PET imaging of the DAT. A conformationally restricted analogue of cocaine, [18F]PR17.MZ, which incorporates the 8-azabicyclo[3.2.1]octane scaffold, was developed. This compound exhibited significantly higher potency for the human DAT and better selectivity over other monoamine transporters compared to cocaine, demonstrating a successful lead optimization effort. nih.gov
Advanced Computational and Theoretical Investigations of 8 Fluoro 3 Azabicyclo 3.2.1 Octane Systems
Molecular Modeling of Conformational Space and Energy Landscapes
Molecular modeling techniques are essential for exploring the conformational space of the 8-Fluoro-3-azabicyclo[3.2.1]octane system. The rigid bicyclic structure of the 3-azabicyclo[3.2.1]octane core limits its conformational flexibility. However, the introduction of a fluorine atom at the 8-position can influence the puckering of the rings and the orientation of substituents.
Computational methods, such as molecular mechanics, are employed to map the potential energy surface of the molecule. unipd.it These calculations help identify the most stable, low-energy conformations. For the 8-azabicyclo[3.2.1]octane scaffold, the chair and boat conformations of the six-membered ring are of particular interest. The presence of the fluorine atom can shift the energetic balance between these conformations.
Table 1: Calculated Conformational Energies of this compound
| Conformer | Relative Energy (kcal/mol) |
| Chair | 0.00 |
| Boat | 4.50 |
| Twist-Boat | 5.80 |
Note: These are hypothetical values for illustrative purposes and would need to be determined by specific computational studies.
Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of this compound. scispace.com These calculations can determine a variety of electronic properties and reactivity descriptors.
Key properties include:
Molecular Electrostatic Potential (MEP): The MEP map highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. The high electronegativity of the fluorine atom creates a region of negative potential around it.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Atomic Charges: Calculating the partial charges on each atom reveals the distribution of electron density within the molecule. The fluorine atom will carry a significant negative partial charge.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 2.1 D |
Note: These are hypothetical values for illustrative purposes and would need to be determined by specific computational studies.
Computational Studies of Ligand-Target Interactions (e.g., Molecular Docking and Dynamics Simulations)
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as an this compound derivative, with a biological target, typically a protein. nih.govsemanticscholar.org
Molecular Docking: This method predicts the preferred orientation of the ligand when bound to the active site of a receptor. semanticscholar.org For derivatives of the 8-azabicyclo[3.2.1]octane scaffold, docking studies have been instrumental in understanding their binding to various receptors, such as muscarinic and kappa opioid receptors. nih.govresearchgate.net The fluorine atom can participate in specific interactions, such as hydrogen bonds or halogen bonds, which can enhance binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time. These simulations can reveal the stability of the binding pose predicted by docking, as well as conformational changes in both the ligand and the protein upon binding.
A study on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors utilized flexible ligand-docking studies to understand the binding at the active site. nih.gov Such studies are crucial for structure-activity relationship (SAR) analysis. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative of Molecular Similarities Indices Analysis (CoMSIA) have been successfully applied to analogs of 8-azabicyclo[3.2.1]octane. nih.gov
In a QSAR study, various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for a set of molecules with known activities. A statistical model is then built to correlate these descriptors with the activity. This model can then be used to predict the activity of new, unsynthesized compounds. For this compound derivatives, descriptors related to the properties of the fluorine atom would be particularly important.
A 3D-QSAR study on 8-azabicyclo[3.2.1]octane analogs as muscarinic receptor antagonists yielded reliable models that could be used in the design of new antagonists. nih.gov Similarly, 2D-QSAR models have been developed for antiproliferative tropane-based compounds. researchgate.net
Theoretical Analysis of Fluorine's Unique Electronic and Steric Effects on the Scaffold
The introduction of a fluorine atom into the 3-azabicyclo[3.2.1]octane scaffold has profound electronic and steric consequences. researchgate.net
Electronic Effects:
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly alter the electron distribution in the entire molecule. This can affect the pKa of the nitrogen atom, influencing its basicity and ionization state at physiological pH.
Gauche Effect: The interaction between the fluorine atom and adjacent groups can lead to a preference for a gauche conformation, which might otherwise be sterically disfavored.
Steric Effects:
Small Size: Fluorine has a relatively small van der Waals radius, similar to that of a hydrogen atom. This means that it can often be substituted for hydrogen without causing significant steric clashes.
Conformational Constraint: The rigidity of the C-F bond and its interactions with the bicyclic system can impose conformational constraints, locking the molecule into a specific shape that may be more favorable for binding to a target.
Theoretical analysis, supported by quantum chemical calculations, can quantify these effects and provide a rationale for the observed biological activities of fluorinated analogs. researchgate.netscience.gov
Applications of 8 Fluoro 3 Azabicyclo 3.2.1 Octane Derivatives in Organic Synthesis and Chemical Biology
Utilization as Versatile Building Blocks for Complex Molecular Architectures
The rigid, three-dimensional framework of the 8-azabicyclo[3.2.1]octane core, combined with the unique properties of the fluorine atom, makes 8-fluoro-3-azabicyclo[3.2.1]octane derivatives highly sought-after building blocks in the synthesis of complex molecules. rsc.org Their inherent structural rigidity helps to pre-organize appended functionalities in a defined spatial orientation, which is critical for optimizing interactions with biological targets. The normorphan scaffold, a bicyclo[3.2.1]octane structure with a nitrogen at the 6-position, is a key building block in medicinal chemistry due to its three-dimensionality and potential for scaffold hopping. whiterose.ac.uk
The synthesis of these building blocks often involves multi-step sequences. For instance, the synthesis of tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves the formation of the bicyclic core, introduction of fluorine atoms, and subsequent hydroxymethylation. smolecule.com The resulting functionalized bicyclic systems can then be elaborated into more complex structures. The presence of the nitrogen atom within the bicyclic system provides a convenient handle for further derivatization through reactions like N-alkylation or N-acylation.
Employment as Key Reagents in Contemporary Organic Reactions
Beyond their role as structural motifs, derivatives of this compound can also serve as key reagents in various organic transformations. The nitrogen atom can be involved in nucleophilic substitution reactions, and the fluorine substituents can influence the reactivity of the molecule under specific conditions. smolecule.com For example, the synthesis of various 8-azabicyclo[3.2.1]octane derivatives often involves reactions such as the Mitsunobu reaction for the introduction of ether linkages. google.com
The reactivity of these compounds is often dictated by the protecting groups used on the nitrogen atom. Common protecting groups like the t-butyloxycarbonyl (Boc) group are acid-labile and can be selectively removed to allow for further functionalization. google.com The strategic choice of protecting groups and reaction conditions allows chemists to selectively manipulate different parts of the molecule, facilitating the construction of intricate molecular architectures.
Development as Probes for Biological Systems and Mechanistic Chemical Biology Studies
The unique combination of a rigid scaffold and a fluorine atom makes this compound derivatives valuable as probes for studying biological systems. The fluorine atom can serve as a sensitive reporter group in ¹⁹F NMR spectroscopy, allowing for the non-invasive monitoring of the molecule's interactions with biological macromolecules. Furthermore, the introduction of fluorine can modulate the pharmacokinetic properties of a molecule, such as its metabolic stability and membrane permeability, making these derivatives useful for in vivo studies. acs.orgnih.gov
Derivatives of 8-azabicyclo[3.2.1]octane have been extensively studied as ligands for monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net By systematically modifying the structure of these compounds, researchers can gain insights into the structure-activity relationships that govern their binding and inhibition of these transporters. nih.govresearchgate.net For instance, studies have shown that the stereochemistry at the C3 position and the nature of the substituent on the nitrogen atom significantly impact the potency and selectivity of these compounds for the different transporters. researchgate.netresearchgate.net
Implementation in Bioisosteric Design Strategies
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design. Derivatives of this compound are frequently employed in such strategies.
Fluorine as a Bioisostere for Hydrogen and Other Functional Groups
The fluorine atom is a well-established bioisostere for the hydrogen atom. acs.orgnih.govnih.gov Despite being slightly larger, its high electronegativity and ability to form strong carbon-fluorine bonds can significantly alter the electronic properties and conformation of a molecule. selvita.com This substitution can lead to improved potency, enhanced metabolic stability, and altered pKa values. acs.orgnih.gov The introduction of fluorine can influence a molecule's potency, conformation, metabolism, and membrane permeability. capes.gov.br
In the context of 8-azabicyclo[3.2.1]octane derivatives, the strategic placement of a fluorine atom can have a profound impact on their biological activity. For example, in a series of dopamine transporter inhibitors, the introduction of a fluorine atom on the phenyl ring of a 3-aryl substituent significantly influenced the binding affinity.
Bicyclic Systems as Phenyl Mimics and in Scaffold Hopping Approaches
Saturated bicyclic systems, such as the 8-azabicyclo[3.2.1]octane core, are increasingly being used as non-classical bioisosteres for phenyl rings. researchgate.netnih.gov This "scaffold hopping" approach allows medicinal chemists to replace flat, aromatic rings with three-dimensional, saturated scaffolds, which can lead to improved physicochemical properties such as increased aqueous solubility and better metabolic stability. nih.gov The rigid nature of the bicyclic system can also help to lock the molecule in a bioactive conformation, leading to enhanced potency.
Several studies have demonstrated the successful replacement of phenyl rings with bicyclic systems in various drug candidates. For instance, the replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane motif in a γ-secretase inhibitor resulted in a compound with equipotent enzyme inhibition but significantly improved permeability and solubility. nih.gov Similarly, 2-azabicyclo[2.1.1]hexane and 2-oxabicyclo[2.1.1]hexane motifs have been utilized as isosteric replacements for phenyl rings. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
